molecular formula C16H24ClNO2 B4402729 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4402729
M. Wt: 297.82 g/mol
InChI Key: HRXSANSEVXAAGO-UHFFFAOYSA-N
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Description

1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidine with 2-(3-bromophenyl)ethanol under basic conditions to form the intermediate 2-(3-methylpiperidin-1-yl)ethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-[3-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-5-4-8-17(12-13)9-10-19-16-7-3-6-15(11-16)14(2)18;/h3,6-7,11,13H,4-5,8-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXSANSEVXAAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC(=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

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